molecular formula C18H22Cl2N4 B10862090 Deschloroclozapine (dihydrochloride)

Deschloroclozapine (dihydrochloride)

Cat. No.: B10862090
M. Wt: 365.3 g/mol
InChI Key: ZMDCCOPUWCVMFM-UHFFFAOYSA-N
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Description

Deschloroclozapine (dihydrochloride) is a potent and selective chemogenetic actuator known for its high affinity and selectivity for muscarinic-based designer receptors exclusively activated by designer drugs (DREADDs). It is highly brain-penetrable and exhibits minimal off-target actions, making it a valuable tool in neuroscience research .

Preparation Methods

The synthesis of Deschloroclozapine (dihydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

    Step 1: Formation of the dibenzodiazepine core.

    Step 2: Introduction of the piperazine ring.

    Step 3: Chlorination to form Deschloroclozapine.

    Step 4: Conversion to the dihydrochloride salt.

Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Deschloroclozapine (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Deschloroclozapine (dihydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in chemogenetic studies to manipulate neuronal activity and behavior in animal models.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new drugs and chemical compounds

Mechanism of Action

Deschloroclozapine (dihydrochloride) exerts its effects by selectively binding to and activating muscarinic-based DREADDs. This activation modulates neuronal activity by either enhancing or inhibiting specific signaling pathways. The compound’s high affinity and selectivity for DREADDs ensure minimal off-target effects, making it a reliable tool for studying neuronal functions .

Comparison with Similar Compounds

Deschloroclozapine (dihydrochloride) is often compared with other DREADD agonists such as clozapine-N-oxide and DREADD agonist 21. Compared to these compounds, Deschloroclozapine (dihydrochloride) exhibits:

    Higher affinity and selectivity: Ensures more precise targeting of DREADDs.

    Greater brain penetration: Allows for more effective modulation of neuronal activity.

    Reduced off-target effects: Minimizes potential side effects and enhances reliability in research applications.

Similar compounds include clozapine-N-oxide, DREADD agonist 21, and other muscarinic receptor agonists .

Properties

Molecular Formula

C18H22Cl2N4

Molecular Weight

365.3 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride

InChI

InChI=1S/C18H20N4.2ClH/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18;;/h2-9,19H,10-13H2,1H3;2*1H

InChI Key

ZMDCCOPUWCVMFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl

Origin of Product

United States

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